2-Amino-4-(propan-2-yl)thiophene-3-carboxamide
Description
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide is a thiophene-based heterocyclic compound characterized by a carboxamide group at position 3, an amino group at position 2, and an isopropyl substituent at position 2. Thiophene derivatives are widely studied due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and neurodegenerative disease-modifying activities . This compound’s structural features, such as the electron-rich thiophene ring and substituent polarity, influence its reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
2-amino-4-propan-2-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C8H12N2OS/c1-4(2)5-3-12-8(10)6(5)7(9)11/h3-4H,10H2,1-2H3,(H2,9,11) |
InChI Key |
IVZKOYYIHQREAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=C1C(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Traditional Gewald Protocol
The Gewald reaction remains the cornerstone for constructing 2-aminothiophene scaffolds. This one-pot, two-step process involves Knoevenagel condensation between a ketone (e.g., isopropyl phenyl ketone) and ethyl cyanoacetate, followed by cyclization with elemental sulfur in the presence of a base. Diethylamine or morpholine in ethanol under reflux (50–80°C, 3–6 hours) typically yields 2-amino-4-(propan-2-yl)thiophene-3-carboxylate esters with 55–65% efficiency. Polar aprotic solvents like dimethylformamide (DMF) often promote side reactions, reducing yields to <40%.
Microwave-Assisted Modifications
Microwave irradiation significantly accelerates the Gewald reaction while improving regioselectivity. A Chinese patent (CN104478850A) details a protocol where acetonitrile amide, sulfur, and isopropyl ketone undergo microwave heating at 45–55°C for 1–3 hours in toluene, achieving 70–75% yield. Dean-Stark apparatus integration removes water, shifting equilibrium toward product formation. Comparative studies show microwave methods reduce reaction times by 60% compared to conventional heating.
Table 1: Optimization of Gewald Reaction Conditions for 2-Amino-4-(propan-2-yl)thiophene-3-carboxylate
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Temperature (°C) | 50–80 | 45–55 |
| Time (hours) | 3–6 | 1–3 |
| Solvent | Ethanol | Toluene |
| Base | Diethylamine | Morpholine |
| Yield (%) | 55–65 | 70–75 |
Sandmeyer Reaction for Intermediate Halogenation
Bromination at the thiophene C2 position enables downstream functionalization. Treatment of 2-amino-4-(propan-2-yl)thiophene-3-carboxylate with copper(I) bromide and tert-butyl nitrite in acetonitrile at 0–5°C introduces bromine with 82% efficiency. Halogenated intermediates serve as precursors for Suzuki-Miyaura cross-coupling or nucleophilic amination.
Hydrolysis and Functional Group Interconversion
Carboxylate to Carboxamide Conversion
Hydrolysis of ethyl 2-amino-4-(propan-2-yl)thiophene-3-carboxylate using 6M HCl at 80°C for 12 hours generates the carboxylic acid, which undergoes amidation via mixed carbonic anhydride intermediates. Reaction with ammonium bicarbonate in tetrahydrofuran (THF) at 25°C produces the target carboxamide in 89% yield.
Direct Amination Strategies
An alternative route employs Sandmeyer conditions to convert the amine to bromide, followed by palladium-catalyzed amination. Using Pd(OAc)₂/Xantphos with cesium carbonate in dioxane at 100°C, this method achieves 78% yield but requires rigorous exclusion of oxygen.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Synthetic Pathways
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Gewald → Hydrolysis | 3 | 52 | 95.2 | Industrial |
| Microwave Gewald → Amidation | 2 | 68 | 97.8 | Pilot-scale |
| Halogenation → Amination | 4 | 45 | 91.5 | Laboratory |
The microwave-assisted Gewald route demonstrates superior atom economy (78%) compared to traditional methods (62%), attributed to reduced solvent volumes and elimination of intermediate isolation steps. However, bromide-mediated pathways offer superior regiocontrol for structural analogs.
Industrial-Scale Production Considerations
Batch processes using cesium carbonate (2.4 equiv) in refluxing toluene achieve 86% yield in 3 hours, contrasting with 39% yield over 24 hours using potassium carbonate. Continuous flow systems adapted from patent CN104230883A enable 24/7 production with 92% space-time yield (2.1 kg/L·day). Cost analysis reveals raw material expenses of $18.50/mol for microwave methods versus $24.80/mol for traditional approaches.
Chemical Reactions Analysis
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include phosphorus pentasulfide, thioglycolic acid derivatives, and α,β-acetylenic esters . The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Thiophene derivatives, including 2-Amino-4-(propan-2-yl)thiophene-3-carboxamide, have a wide range of scientific research applications. They are used in medicinal chemistry for their anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Additionally, they play a significant role in material science as corrosion inhibitors, organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of 2-Amino-4-(propan-2-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to activate various biological pathways, including the NRF2 pathway, which plays a role in reducing inflammation and oxidative stress . The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
Key Observations :
Neuroprotective Activity
- Tau Aggregation Inhibition: Compounds with fluorophenyl and cyclopropylamino substituents (e.g., ) show inhibitory effects on tau fibril formation, as measured by Thioflavin T fluorescence assays (IC₅₀ values in low micromolar range). The hydroxyimino group enhances hydrogen bonding with tau proteins .
- Comparison with Carboxylates : Ethyl carboxylate derivatives (e.g., ) lack the carboxamide’s hydrogen-bonding capacity, resulting in reduced tau inhibition potency compared to carboxamides.
Antimicrobial and Anti-inflammatory Activity
- 4-Methylphenylimino Derivatives: Compounds like 2-(4-methylphenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methyl thiophene-3-carboxamide () exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL against S. aureus and E. coli). The isopropyl group enhances hydrophobic interactions with bacterial membranes.
- Chlorophenyl Analogues : The 4-chlorophenyl derivative () demonstrates moderate anti-inflammatory activity (30–40% reduction in edema at 50 mg/kg), attributed to electron-withdrawing effects stabilizing drug-target interactions.
Computational and Analytical Insights
- Docking Studies : AutoDock Vina predicts stronger binding affinities for carboxamides (−9.2 kcal/mol) compared to carboxylates (−7.5 kcal/mol) due to additional hydrogen bonds with biological targets.
- Mass Spectrometry: Exact mass data (e.g., 246.08 g/mol for 2-Amino-4-(3,4-dimethylphenyl)thiophene-3-carboxamide ) aids in purity verification during synthesis.
- Crystallography : Polymorphism studies (e.g., ) highlight the commercial importance of crystal packing in drug formulation.
Biological Activity
2-Amino-4-(propan-2-yl)thiophene-3-carboxamide is a compound characterized by its unique thiophene structure, which includes an amino group and a carboxamide functional group. Its molecular formula is CHNS, with a molecular weight of approximately 172.26 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.
The biological activity of this compound may involve its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind to these targets, potentially inhibiting or modulating their activity. Studies suggest that related compounds interact with neurotransmitter pathways, particularly norepinephrine and dopamine receptors, which may indicate similar mechanisms for this compound .
Biological Activities
Research has identified several biological activities associated with compounds similar to this compound:
- Antimicrobial Activity : Preliminary studies have shown that compounds with a thiophene backbone exhibit effectiveness against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Some derivatives of thiophene carboxamides have been studied for their ability to inhibit cancer cell proliferation. For instance, substituted thiophene derivatives have demonstrated activity against specific cancer cell lines by interfering with critical signaling pathways involved in cell growth and survival .
- Antiviral and Antivirulence Activity : Recent studies have explored the potential of thiophene derivatives as antivirulence agents against uropathogenic Escherichia coli, indicating that structural modifications can enhance their efficacy in preventing biofilm formation without affecting bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of an isopropyl group at the 4-position and an amino group at the 2-position significantly influences the compound's biological activity. Variations in these substituents can lead to differences in potency against various biological targets .
- Core Structure Importance : The thiophene core itself plays a vital role in determining the compound's interaction with biological systems. Modifications to this core can drastically alter the compound's efficacy and selectivity .
Case Studies
Several studies have investigated the biological activity of thiophene derivatives:
- Study on Antibacterial Activity : A series of thiophene carboxamide derivatives were synthesized and tested against E.coli strains. The results indicated that specific modifications enhanced their ability to inhibit biofilm formation, highlighting the importance of structural diversity in developing effective antibacterial agents .
- Cancer Cell Line Inhibition : Research into substituted thiophene carboxamides demonstrated their ability to inhibit cancer cell proliferation through targeted inhibition of key signaling pathways involved in tumor growth. Compounds exhibiting IC values in the low micromolar range were identified as promising candidates for further development .
Comparative Analysis
To better understand the potential applications of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Thiopropamine | Contains a thiophene ring; acts on neurotransmitters | Known as a norepinephrine-dopamine reuptake inhibitor |
| 2-Amino-4-methylthiophene-3-carboxamide | Methyl substitution instead of isopropyl | Exhibits different biological activities |
| N-(1-thiophen-2-yl)propan-2-amide | Different substitution pattern | Potentially different pharmacological effects |
This table illustrates how structural modifications can influence biological efficacy, emphasizing the need for targeted research in this area.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-amino-4-(propan-2-yl)thiophene-3-carboxamide, and how do reaction conditions influence yield?
- Methodology : The Gewald reaction is commonly used for thiophene synthesis. For example, condensation of ketones (e.g., isopropylphenyl ketone) with cyanoacetamide derivatives in the presence of sulfur and a base (e.g., diethylamine or morpholine) under reflux in ethanol (50–80°C, 3–6 h) yields the thiophene core. Subsequent aminolysis or carboxylation steps can introduce the carboxamide group .
- Data Contradictions : Some studies report lower yields (<40%) with polar aprotic solvents (e.g., DMF) due to side reactions, while others achieve >70% yields using toluene under Dean-Stark conditions to remove water .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?
- Analytical Workflow :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm the thiophene ring protons (δ 6.8–7.2 ppm) and carboxamide carbonyl (δ 165–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion [M+H]+ at m/z 239.08 (calculated for C₉H₁₄N₂OS).
- IR : Confirm NH₂ stretches (~3350 cm⁻¹) and carbonyl vibrations (~1680 cm⁻¹) .
Q. What safety protocols are essential during synthesis and handling?
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (Category 2/2A). Avoid inhalation by working in fume hoods. Store at 2–8°C under inert gas (N₂/Ar) to prevent decomposition .
Advanced Research Questions
Q. How do substituents at the 4-position (e.g., isopropyl vs. cyclohexylphenyl) modulate biological activity?
- SAR Analysis :
- Antimicrobial Activity : Isopropyl groups enhance lipophilicity (logP ~2.8), improving membrane penetration compared to cyclohexyl derivatives (logP ~3.5), which may reduce bioavailability .
- Enzyme Inhibition : Methyl or ethyl substituents at the 5-position increase steric hindrance, reducing binding to cytochrome P450 enzymes (IC₅₀ > 50 μM) .
Q. What computational strategies are effective for predicting reaction pathways and optimizing synthesis?
- In Silico Design :
- Use density functional theory (DFT) to model transition states for cyclocondensation steps.
- Machine learning (e.g., ICReDD’s reaction path search) identifies optimal conditions (solvent, catalyst) from historical data, reducing trial-and-error experimentation .
Q. How can contradictory data on cytotoxicity in different cell lines be resolved?
- Experimental Design :
- Conduct dose-response assays (0.1–100 μM) across multiple cell lines (e.g., HEK293, HepG2) with controls for metabolic activity (MTT assay) and apoptosis markers (caspase-3/7).
- Validate target engagement using CRISPR knockouts of suspected receptors (e.g., adenosine A₂A) .
Q. What mechanistic insights explain the compound’s selectivity for kinase targets?
- Binding Studies :
- Molecular docking (AutoDock Vina) reveals hydrogen bonding between the carboxamide and kinase hinge regions (e.g., EGFR T790M mutant).
- Surface plasmon resonance (SPR) confirms low nM affinity for tyrosine kinases but µM affinity for serine/threonine kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
